molecular formula C17H22O6 B047782 1(or 2)-(2-Ethylhexyl) trimellitate CAS No. 61137-09-5

1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No. B047782
Key on ui cas rn: 61137-09-5
M. Wt: 322.4 g/mol
InChI Key: BPAVWKYYIPGEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822829

Procedure details

193 g (1 mol) of trimellitic acid anhydride and 234 g (1.8 mol) of 2-ethylhexanol plus 0.2 g of octylene glycol titanate were placed in a one-liter round flask. The mixture was heated to 150° C. with stirring and the introduction of nitrogen gas, and the splitting off of water begins. Within 4 hours the temperature is raised to 220° C., the distillate is separated by means of a Vigreux column, the top temperature amounts to 100° to 105° C. The bath temperature is maintained until the top temperature falls below 80° C. The product has an acid number of 150±10 mg KOH/g. 1.7 mol of 2-ethylhexanol per mol of trimellitic acid is contained in the product.
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step Two
Quantity
1.7 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
octylene glycol titanate
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]2[C:10]([O:12][C:13](=[O:14])[C:3]=2[CH:2]=1)=[O:11].[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][OH:19])[CH3:16].C(O)(=O)C1C(=CC(=CC=1)C(O)=O)C(O)=O>C(CCCO)CCCCO.O[Ti]=O.O>[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][O:19][C:13](=[O:14])[C:3]1[C:4](=[CH:5][C:6](=[CH:1][CH:2]=1)[C:7]([OH:9])=[O:8])[C:10]([OH:12])=[O:11])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
193 g
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
Step Two
Name
Quantity
234 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Three
Name
Quantity
1.7 mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Five
Name
octylene glycol titanate
Quantity
0.2 g
Type
catalyst
Smiles
C(CCCCO)CCCO.O[Ti]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Within 4 hours the temperature is raised to 220° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the distillate is separated by means of a Vigreux column
CUSTOM
Type
CUSTOM
Details
amounts to 100° to 105° C
TEMPERATURE
Type
TEMPERATURE
Details
The bath temperature is maintained until the top temperature
CUSTOM
Type
CUSTOM
Details
falls below 80° C

Outcomes

Product
Name
Type
Smiles
C(C)C(COC(C=1C(C(=O)O)=CC(C(=O)O)=CC1)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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